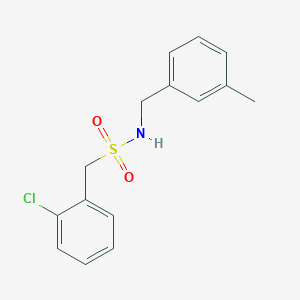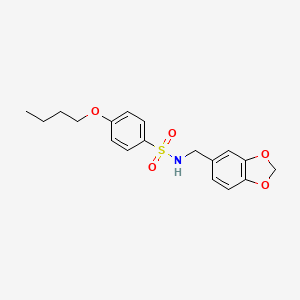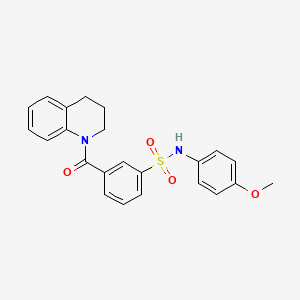
1-(2-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-Chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide and related compounds typically involves reactions that introduce the methanesulfonyl and chlorophenyl groups to the core structure. For example, reactions of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes have been demonstrated to yield methanesulfonyl-indoles in a single step, showcasing the versatility of methanesulfonamides in synthetic chemistry (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide is characterized by the orientation of the N—H bond and the arrangement of the chlorophenyl and methylbenzyl groups around the methanesulfonyl moiety. Studies on similar compounds reveal that the amide H atom typically lies on one side of the benzene ring plane, with the methanesulfonyl group on the opposite side, a feature that is crucial for the molecule's biological activity and intermolecular interactions (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonamides, including 1-(2-Chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide, participate in a variety of chemical reactions, reflecting their chemical properties. The presence of the methanesulfonyl and chlorophenyl groups contributes to the compound's reactivity, such as in substitution reactions and interactions with nucleophiles. The synthesis of methanesulfonates from related compounds demonstrates the reactivity of the methanesulfonyl group (PestiJaan et al., 1998).
Physical Properties Analysis
The physical properties of 1-(2-Chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Studies on similar compounds have detailed the crystal packing, hydrogen bonding, and other intermolecular interactions that define their solid-state structures and contribute to their physical characteristics (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of methanesulfonamides, including this compound, are marked by their stability, reactivity towards nucleophiles, and the ability to form various derivatives through chemical reactions. The functional groups present in these compounds significantly affect their chemical behavior and interactions with other molecules, as demonstrated in studies focusing on their synthesis and reactivity (Kondo et al., 2000).
Applications De Recherche Scientifique
Crystal Structure and Polymorphism
Research into related compounds, such as o,o'-Dichloro Dibenzyl Disulfide, reveals insights into polymorphism, crystal structure, and intermolecular interactions. Studies on 2-Chlorophenyl methanethiol and its air oxidation products illustrate the formation of polymorphic forms and their stabilization by weak intermolecular interactions, offering insights into molecular design and material properties (Srivastava et al., 2010).
Kinetic and Spectroscopic Characterization
The kinetic and spectroscopic characterization of highly reactive methanesulfonates highlights the role of leaving group effects in solvolyses and underscores the significance of electronic and steric effects on reaction mechanisms (Bentley et al., 1994).
Oxidation Reactions and Synthetic Methodologies
Studies on the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone showcase efficient oxidation methods and their applications in synthesizing compounds with varying oxidation states, useful in various chemical syntheses and industrial applications (Ogura et al., 1980).
Chemical Synthesis and Molecular Structure
The synthesis and structural analysis of N-(2,3-Dichlorophenyl)methanesulfonamide and other sulfonanilides illustrate the influence of substituents on molecular conformation and packing, providing a basis for understanding the structure-activity relationships in drug design and other applications (Gowda et al., 2007).
Biological Activity and Material Properties
The preparation and activity studies of coenzyme M analogues, along with their role in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, demonstrate the potential biological applications of methanesulfonic acid derivatives in understanding and manipulating microbial metabolic pathways (Gunsalus et al., 1978).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-5-4-6-13(9-12)10-17-20(18,19)11-14-7-2-3-8-15(14)16/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEMIEODLDMZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)


![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)
![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)